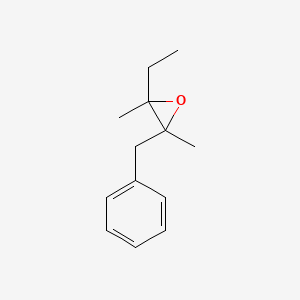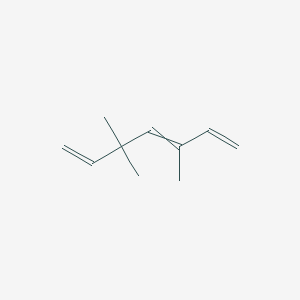
3,5,5-Trimethylhepta-1,3,6-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethylhepta-1,3,6-triene is an organic compound with the molecular formula C10H16. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is also known by other names such as 2,5,5-Trimethyl-1,3,6-heptatriene and 3,3,6-Trimethyl-1,4,6-heptatriene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5-Trimethylhepta-1,3,6-triene typically involves the use of starting materials such as isoprene and acetone. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the triene structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5,5-Trimethylhepta-1,3,6-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogens such as chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce saturated hydrocarbons .
Applications De Recherche Scientifique
3,5,5-Trimethylhepta-1,3,6-triene has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3,5,5-Trimethylhepta-1,3,6-triene exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in specific chemical reactions, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
1,6-Dimethylhepta-1,3,5-triene: Another triene with a similar structure but different substitution patterns.
Cyclohepta-1,3,5-triene: A cyclic triene with distinct chemical properties.
Uniqueness: 3,5,5-Trimethylhepta-1,3,6-triene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct reactivity and applications compared to other trienes .
Propriétés
Numéro CAS |
103393-54-0 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
3,5,5-trimethylhepta-1,3,6-triene |
InChI |
InChI=1S/C10H16/c1-6-9(3)8-10(4,5)7-2/h6-8H,1-2H2,3-5H3 |
Clé InChI |
OZZAIYQNEKBEOX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(C)(C)C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


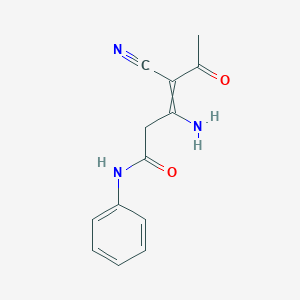
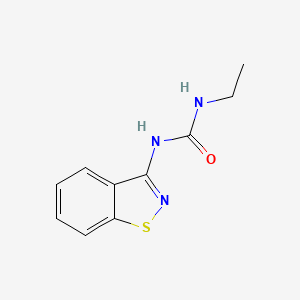
![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)
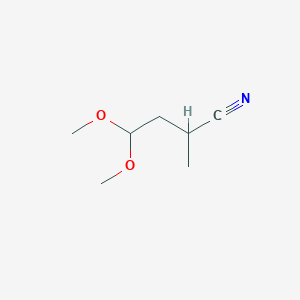
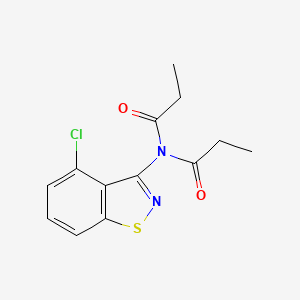
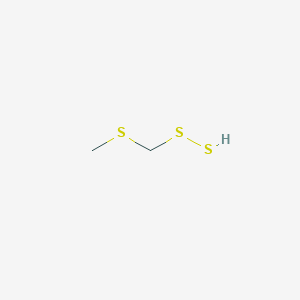
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)

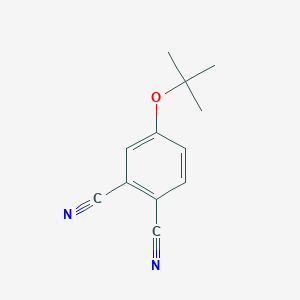
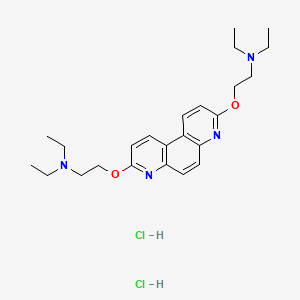
![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)

